2-[Bis(4-methylphenyl)methyl]indene-1,3-dione
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Overview
Description
2-[Bis(4-methylphenyl)methyl]indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes an indene core with two 4-methylphenyl groups attached to the central carbon atom, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methylphenyl)methyl]indene-1,3-dione typically involves the reaction of indene-1,3-dione with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-methylphenyl)methyl]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing new groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[Bis(4-methylphenyl)methyl]indene-1,3-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating neurodegenerative diseases.
Industry: The compound is used in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 2-[Bis(4-methylphenyl)methyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in chemistry and industry.
Indanone: Another related compound known for its use in medicinal chemistry and drug development.
Uniqueness
2-[Bis(4-methylphenyl)methyl]indene-1,3-dione stands out due to its unique structure, which provides enhanced stability and reactivity. The presence of two 4-methylphenyl groups increases its versatility, making it suitable for a wide range of applications compared to its analogues .
Properties
IUPAC Name |
2-[bis(4-methylphenyl)methyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O2/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)22-23(25)19-5-3-4-6-20(19)24(22)26/h3-14,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSGPYQBTCTAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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